

## Ethylene Thiourea Carcinogenicity: A Comparative Analysis in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Ethylene thiourea |           |
| Cat. No.:            | B079606           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic effects of **ethylene thiourea** (ETU) in rats and mice, supported by experimental data. ETU, a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, has demonstrated carcinogenic properties in rodent studies, with notable differences in target organs and tumor types between species. This document summarizes key findings, details experimental methodologies, and illustrates the proposed mechanisms of action.

## **Executive Summary**

Oral exposure to **ethylene thiourea** has been shown to be carcinogenic in both rats and mice. [1] However, the primary target organs differ significantly between the two species. In rats, the thyroid gland is the principal site of ETU-induced carcinogenicity.[2] In contrast, mice develop tumors not only in the thyroid gland but also in the liver and pituitary gland.[3][4]

The proposed mechanism for thyroid tumorigenesis in both species involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. ETU inhibits the enzyme thyroid peroxidase, which is crucial for thyroid hormone synthesis. This leads to a decrease in circulating thyroid hormones (T3 and T4) and a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid follicular cells by elevated TSH levels is believed to promote hyperplasia and subsequent neoplastic transformation.



The mechanism underlying liver tumors in mice is thought to involve metabolic activation of ETU by the flavin-dependent monoxygenase (FMO) system, leading to hepatotoxicity.[5]

## **Data Presentation: Tumor Incidence**

The following tables summarize the quantitative data on tumor incidence from key carcinogenicity studies of ETU in rats and mice.

Table 1: Carcinogenicity of Ethylene Thiourea in Rats



| Strain           | Sex              | Route<br>of<br>Adminis<br>tration | Dietary<br>Concent<br>ration<br>(ppm) | Duratio<br>n | Tumor<br>Type                               | Inciden<br>ce (%) | Referen<br>ce                   |
|------------------|------------------|-----------------------------------|---------------------------------------|--------------|---------------------------------------------|-------------------|---------------------------------|
| F344/N           | Male             | Feed                              | 0                                     | 2 years      | Thyroid Follicular Cell Adenoma /Carcino ma | 3                 | (Chhabra<br>et al.,<br>1992)[4] |
| 83               | 48               |                                   |                                       |              |                                             |                   |                                 |
| 250              | 78               |                                   |                                       |              |                                             |                   |                                 |
| F344/N           | Female           | Feed                              | 0                                     | 2 years      | Thyroid Follicular Cell Adenoma /Carcino ma | 2                 | (Chhabra<br>et al.,<br>1992)[4] |
| 83               | 18               |                                   |                                       |              |                                             |                   |                                 |
| 250              | 62               | _                                 |                                       |              |                                             |                   |                                 |
| Charles<br>River | Male &<br>Female | Feed                              | 0                                     | 24<br>months | Thyroid<br>Tumors                           | 5.6               | (Graham<br>et al.,<br>1975)[5]  |
| 250              | 53.6             | _                                 |                                       |              |                                             |                   |                                 |
| 500              | 92.9             |                                   |                                       |              |                                             |                   |                                 |
| Not<br>Specified | Male             | Feed                              | 0                                     | 24<br>months | Thyroid<br>Tumors                           | 0                 | (Gak et<br>al., 1976)<br>[5]    |
| 17               | 5.9              |                                   |                                       |              |                                             |                   |                                 |
| 60               | 42.1             | <b>-</b><br>-                     |                                       |              |                                             |                   |                                 |
|                  |                  |                                   |                                       |              |                                             |                   |                                 |



| 200              | 82.4   | _    |   |              |                   |     |                              |
|------------------|--------|------|---|--------------|-------------------|-----|------------------------------|
| Not<br>Specified | Female | Feed | 0 | 24<br>months | Thyroid<br>Tumors | 5.3 | (Gak et<br>al., 1976)<br>[5] |
| 17               | 18.8   | _    |   |              |                   |     |                              |
| 60               | 22.2   |      |   |              |                   |     |                              |
| 200              | 56.3   | _    |   |              |                   |     |                              |

Table 2: Carcinogenicity of **Ethylene Thiourea** in Mice



| Strain | Sex    | Route<br>of<br>Adminis<br>tration | Dietary<br>Concent<br>ration<br>(ppm) | Duratio<br>n | Tumor<br>Type                                   | Inciden<br>ce (%) | Referen<br>ce     |
|--------|--------|-----------------------------------|---------------------------------------|--------------|-------------------------------------------------|-------------------|-------------------|
| B6C3F1 | Male   | Feed                              | 0                                     | 2 years      | Thyroid Follicular Cell Adenoma /Carcino ma     | 6                 | (NTP,<br>1992)[3] |
| 330    | 10     |                                   |                                       |              |                                                 |                   |                   |
| 1000   | 58     | _                                 |                                       |              |                                                 |                   |                   |
| B6C3F1 | Female | Feed                              | 0                                     | 2 years      | Thyroid Follicular Cell Adenoma /Carcino ma     | 4                 | (NTP,<br>1992)[3] |
| 330    | 42     |                                   |                                       |              |                                                 |                   |                   |
| 1000   | 88     | _                                 |                                       |              |                                                 |                   |                   |
| B6C3F1 | Male   | Feed                              | 0                                     | 2 years      | Hepatoce<br>Ilular<br>Adenoma<br>/Carcino<br>ma | 34                | (NTP,<br>1992)[3] |
| 330    | 70     |                                   |                                       |              |                                                 |                   |                   |
| 1000   | 84     |                                   |                                       |              |                                                 |                   |                   |
| B6C3F1 | Female | Feed                              | 0                                     | 2 years      | Hepatoce<br>Ilular<br>Adenoma<br>/Carcino<br>ma | 8                 | (NTP,<br>1992)[3] |



| 330    | 54     | _    |   |         |                                                     |    |                   |
|--------|--------|------|---|---------|-----------------------------------------------------|----|-------------------|
| 1000   | 78     |      |   |         |                                                     |    |                   |
| B6C3F1 | Male   | Feed | 0 | 2 years | Pituitary<br>Gland<br>(Pars<br>Distalis)<br>Adenoma | 10 | (NTP,<br>1992)[3] |
| 330    | 12     | _    |   |         |                                                     |    |                   |
| 1000   | 30     |      |   |         |                                                     |    |                   |
| B6C3F1 | Female | Feed | 0 | 2 years | Pituitary<br>Gland<br>(Pars<br>Distalis)<br>Adenoma | 24 | (NTP,<br>1992)[3] |
| 330    | 38     |      |   |         |                                                     |    |                   |
| 1000   | 62     | _    |   |         |                                                     |    |                   |

# Experimental Protocols National Toxicology Program (NTP) Technical Report 388

The National Toxicology Program conducted two-year carcinogenicity studies of **ethylene thiourea** in F344/N rats and B6C3F1 mice.[2] The primary objective was to assess the carcinogenic potential of ETU with and without perinatal exposure.[4]

- Animals: F344/N rats and B6C3F1 mice of both sexes.[4]
- Administration: ETU (97% pure) was administered in the diet.[4]
- Exposure Groups: The studies included adult-only exposure, perinatal-only exposure (dams
  exposed before breeding and throughout gestation and lactation), and combined perinatal
  and adult exposure.[4]



- Dose Levels (Rats): Perinatal exposure concentrations ranged from 9 to 90 ppm. Adult exposure concentrations were 25, 83, and 250 ppm.[4]
- Dose Levels (Mice): Perinatal exposure concentrations ranged from 33 to 330 ppm. Adult exposure concentrations were 100, 330, and 1000 ppm.[4][6]
- Duration: The studies were conducted for two years.[4]
- Endpoints: The primary endpoints were the incidence of neoplasms in various tissues, evaluated through histopathological examination.[4]

### **Graham et al. (1975)**

This study investigated the long-term effects of ETU ingestion on the thyroid of Charles River rats.

- Animals: Charles River CD-1 rats.[7]
- Administration: ETU was administered in the diet.
- Dose Levels: 0, 5, 25, 125, 250, and 500 ppm.[7]
- Duration: 24 months.[7]
- Endpoints: Histological examination of endocrine organs and other major tissues, organ weights, and thyroidal uptake of Iodine-131.[7]

## Gak et al. (1976)

This study evaluated the carcinogenicity of ETU in rats over a 24-month period.

- Animals: Rats (strain not specified).[5]
- Administration: ETU was administered in the diet.[5]
- Dose Levels: 0, 5, 17, 60, and 200 mg/kg of diet.[5]
- Duration: 24 months.[5]



• Endpoints: Incidence of thyroid tumors.[5]

## Signaling Pathways and Mechanisms of Action ETU-Induced Thyroid Carcinogenesis

The primary mechanism of ETU-induced thyroid tumors in both rats and mice is the disruption of the hypothalamic-pituitary-thyroid (HPT) axis.



Click to download full resolution via product page

Caption: Proposed pathway of ETU-induced thyroid carcinogenesis.

## **ETU-Induced Liver Carcinogenesis in Mice**

The development of liver tumors in mice exposed to ETU is believed to be a result of chronic hepatotoxicity mediated by its metabolic activation.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Establishment of a Novel Mouse Hepatocellular Carcinoma Model for Dynamic Monitoring of Tumor Development by Bioluminescence Imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Monooxygenase-mediated metabolism and binding of ethylene thiourea to mouse liver microsomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. askthenerd.com [askthenerd.com]
- To cite this document: BenchChem. [Ethylene Thiourea Carcinogenicity: A Comparative Analysis in Rats and Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079606#comparing-the-carcinogenicity-of-ethylene-thiourea-in-rats-and-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com